molecular formula C7H8Na2O4 B585894 Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate CAS No. 929555-91-9

Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate

Cat. No.: B585894
CAS No.: 929555-91-9
M. Wt: 202.117
InChI Key: VDDIVGKNBDXHHT-WNCVTPEDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate, also known as 3-methyl-2-ethylbut-2-enedioic acid disodium salt, is an organic compound with a molecular formula of C7H10O4Na2. It is a white crystalline powder that is soluble in water, alcohol, and ether. It is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst for the polymerization of vinyl monomers.

Scientific Research Applications

Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate is used in a variety of scientific research applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst for the polymerization of vinyl monomers. It has also been used in the synthesis of a variety of organic compounds, including amino acids, fatty acids, and nucleosides.

Mechanism of Action

Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate is an organic compound that acts as a catalyst for the polymerization of vinyl monomers. The polymerization is initiated by the reaction of the disodium salt with the vinyl monomer, forming a covalent bond between the two molecules. This bond is then further strengthened by the addition of a second monomer molecule, resulting in the formation of a polymer chain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to possess antioxidant activity and to inhibit the growth of certain bacteria. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using disodium (2Z)-2-ethyl-3-methylbut-2-enedioate in lab experiments is its low toxicity, making it a safe and effective reagent for use in a variety of applications. Additionally, it is relatively inexpensive and easy to obtain. However, its low solubility in water and other solvents can make it difficult to use in certain experiments.

Future Directions

Future research on disodium (2Z)-2-ethyl-3-methylbut-2-enedioate could focus on its potential applications in the pharmaceutical industry, as well as its potential as a therapeutic agent for a variety of diseases. Additionally, further research could focus on its biochemical and physiological effects, as well as its potential to act as a catalyst for the polymerization of vinyl monomers. Finally, more research could be done to better understand its solubility in various solvents and its potential uses in other organic synthesis reactions.

Synthesis Methods

Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate can be synthesized by the reaction of sodium hydroxide and 2-ethyl-3-methylbut-2-enedioic acid. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction is catalyzed by acid or base, and is typically complete within 2-3 hours.

Properties

IUPAC Name

disodium;(Z)-2-ethyl-3-methylbut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.2Na/c1-3-5(7(10)11)4(2)6(8)9;;/h3H2,1-2H3,(H,8,9)(H,10,11);;/q;2*+1/p-2/b5-4-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDIVGKNBDXHHT-WNCVTPEDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747763
Record name Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929555-91-9
Record name Disodium (2Z)-2-ethyl-3-methylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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